

# Pharmacological Profile of LY2365109: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	LY2365109	
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## **Abstract**

**LY2365109** is a potent and highly selective inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine, **LY2365109** elevates extracellular glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function. This mechanism of action has positioned **LY2365109** and other GlyT1 inhibitors as potential therapeutic agents for central nervous system (CNS) disorders associated with hypoglutamatergic function, such as schizophrenia. This technical guide provides a comprehensive overview of the pharmacological profile of **LY2365109**, including its in vitro and in vivo properties, mechanism of action, and key experimental protocols.

## Introduction

Glycine is an essential co-agonist at the NMDA receptor, a critical component of excitatory neurotransmission in the brain. The synaptic concentration of glycine is tightly regulated by GlyT1, a sodium and chloride-dependent transporter. Inhibition of GlyT1 represents a promising therapeutic strategy to enhance NMDA receptor signaling without directly activating the receptor, which could lead to excitotoxicity. **LY2365109**, developed by Eli Lilly and Company, is a potent and selective non-transportable inhibitor of GlyT1. Its pharmacological profile suggests potential utility in treating the negative and cognitive symptoms of schizophrenia, as well as other CNS disorders.



# In Vitro Pharmacology Binding Affinity and Selectivity

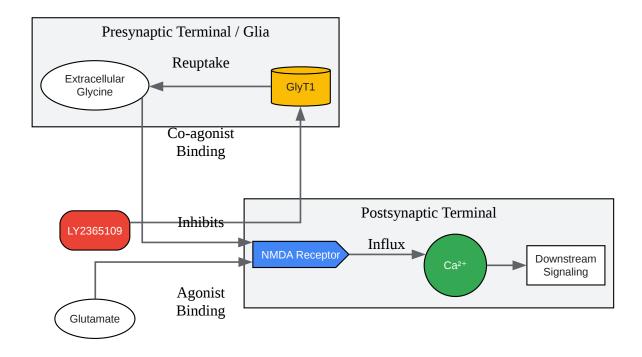
**LY2365109** demonstrates high affinity for GlyT1 and significant selectivity over the glycine transporter 2 (GlyT2). This selectivity is crucial as GlyT2 is primarily involved in inhibitory glycinergic neurotransmission in the brainstem and spinal cord.

Target	IC50 (nM)	Reference
Glycine Transporter 1 (GlyT1)	15.8	[1][2]
Glycine Transporter 2 (GlyT2)	> 30,000	[1]

## **Mechanism of Action**

**LY2365109** acts as a non-competitive inhibitor of glycine reuptake by binding to GlyT1. This inhibition leads to an increase in the extracellular concentration of glycine, particularly in the vicinity of NMDA receptors. As glycine is a requisite co-agonist for NMDA receptor activation, its increased availability enhances the probability of NMDA receptor channel opening in the presence of glutamate, thereby potentiating glutamatergic neurotransmission.





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Figure 1: Signaling pathway of LY2365109 action.

# In Vivo Pharmacology Effects on Extracellular Glycine Levels

In vivo microdialysis studies in rats have demonstrated that oral administration of **LY2365109** leads to a dose-dependent increase in extracellular glycine levels in the brain.

Brain Region	Dose (mg/kg, p.o.)	Fold Increase in Glycine	Reference
Striatum	10	2-fold (from 1.52 μM to 3.6 μM)	[1]
Cerebrospinal Fluid (CSF)	10	3-fold (from 10.38 μM to 36 μM)	[1]



### **Effects on Neurotransmitter Release**

By potentiating NMDA receptor function, **LY2365109** can modulate the release of other neurotransmitters. Studies have shown that it enhances acetylcholine and dopamine release in the striatum and prefrontal cortex, respectively[1].

### **Behavioral Effects**

**LY2365109** has demonstrated potential as an anticonvulsant by increasing the seizure threshold in mice[3]. This effect is consistent with the role of enhanced NMDA receptor function in modulating neuronal excitability.

At higher doses, **LY2365109** has been observed to produce profound locomotor and respiratory impairments[1]. These adverse effects are thought to be due to excessive elevation of glycine levels in caudal brain areas, leading to the activation of inhibitory strychnine-sensitive glycine receptors.

### **Preclinical Pharmacokinetics**

A comprehensive preclinical pharmacokinetic profile of **LY2365109** is not publicly available. Further studies would be required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties across different species.

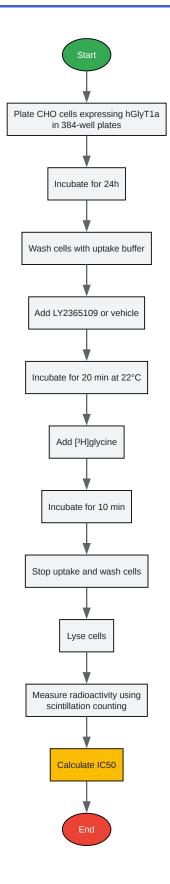
# **Clinical Development Status**

There is no publicly available information indicating that **LY2365109** has entered clinical trials. The development of GlyT1 inhibitors for schizophrenia has faced challenges, with several candidates failing to demonstrate significant efficacy in late-stage clinical trials. The current development status of **LY2365109** by Eli Lilly and Company is not disclosed.

# Experimental Protocols Glycine Uptake Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potency of compounds on GlyT1.





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Figure 2: Workflow for Glycine Uptake Inhibition Assay.



#### Materials:

- CHO-K1 cells stably overexpressing human GlyT1a.
- 384-well cell culture plates.
- Uptake buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
- [3H]glycine (radiolabeled glycine).
- LY2365109 and other test compounds.
- Scintillation fluid and counter.

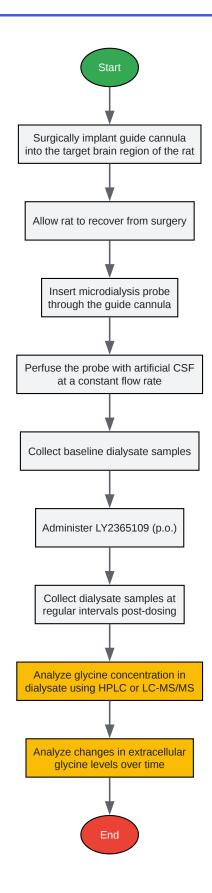
#### Procedure:

- Cell Plating: Plate CHO-K1/hGlyT1a cells in 384-well plates and culture overnight.
- Compound Addition: Wash the cells with uptake buffer and then add varying concentrations
  of LY2365109 or a vehicle control.
- Initiation of Uptake: Add a solution containing a fixed concentration of [<sup>3</sup>H]glycine to each well to initiate the uptake reaction.
- Termination of Uptake: After a defined incubation period, rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.
- Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the amount of incorporated [3H]glycine using a scintillation counter.
- Data Analysis: Determine the concentration of LY2365109 that inhibits 50% of the specific glycine uptake (IC50) by fitting the data to a dose-response curve.

## In Vivo Microdialysis

This protocol outlines the general procedure for measuring extracellular glycine levels in the brain of freely moving rats.





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